

# Application Notes and Protocols for Determining Particle Density Using Sodium Phosphotungstate Gradients

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## Compound of Interest

Compound Name: Sodium phosphotungstate

CAS No.: 12026-98-1

Cat. No.: B078817

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Isopycnic centrifugation using **sodium phosphotungstate** (SPT) gradients is a powerful technique for the determination of particle density and for the separation and purification of various nanoparticles, including viral vectors, liposomes, and other drug delivery systems. SPT is a non-toxic, water-soluble salt that can form solutions with a wide range of densities, making it an excellent medium for density gradient centrifugation. This document provides detailed application notes and protocols for the use of SPT in determining particle density.

**Principle:** In isopycnic centrifugation, a density gradient is established in a centrifuge tube. When a sample containing particles of different densities is centrifuged through this gradient, each particle will sediment to a position in the gradient where its buoyant density is equal to the density of the surrounding SPT solution. At this point, the net force on the particle is zero, and it ceases to move. By fractionating the gradient and measuring the density of each fraction, the density of the separated particles can be accurately determined.

## Materials and Equipment

### 2.1. Reagents

- **Sodium Phosphotungstate** (SPT), hydrate (CAS No: 312696-30-3 or 51312-42-6)
- Deionized or distilled water
- Buffer solution appropriate for the sample (e.g., phosphate-buffered saline [PBS], Tris-HCl)
- (Optional) Density markers of known buoyant densities

### 2.2. Equipment

- Ultracentrifuge with a swinging-bucket rotor
- Ultracentrifuge tubes (e.g., polyallomer, polycarbonate)
- Gradient maker or a peristaltic pump with a gradient mixing chamber
- Syringes and needles
- Pycnometer or hydrometer for accurate density measurement
- Refractometer (optional, for correlating refractive index to density)
- Tube piercer and fraction collector (optional)
- Spectrophotometer or other analytical instrument for particle detection

## Experimental Protocols

### 3.1. Preparation of **Sodium Phosphotungstate** Solutions of Known Density

The precise relationship between the weight/volume (w/v) concentration of **sodium phosphotungstate** and the density of the resulting solution should be determined empirically in your laboratory, as it can be influenced by the specific hydrate form of the SPT and the buffer used.

### Protocol for Generating a Density-Concentration Calibration Curve:

- Prepare a Saturated SPT Stock Solution:
  - Gradually dissolve a known weight of SPT powder into a specific volume of your chosen buffer (e.g., PBS) with continuous stirring. Gentle heating (not exceeding 60°C) can aid dissolution.
  - Continue adding SPT until no more dissolves to ensure a saturated solution.
  - Allow the solution to cool to room temperature (e.g., 20°C).
  - Measure the density of this stock solution accurately using a calibrated pycnometer or hydrometer.
- Prepare a Series of Dilutions:
  - Create a series of dilutions from the stock solution using your buffer. For example, prepare 80%, 60%, 40%, 20%, and 10% (v/v) dilutions.
- Measure the Density of Each Dilution:
  - For each dilution, accurately measure the density at a constant temperature (e.g., 20°C).
- Construct a Calibration Curve:
  - Plot the measured density (g/mL) versus the concentration (% w/v or % v/v) of SPT.
  - This curve will serve as your reference for preparing SPT solutions of specific densities for your gradients.

Table 1: Example Template for SPT Density-Concentration Data (to be filled with empirical data)

<b>% SPT (w/v) in Buffer</b>	<b>Measured Density (g/mL) at 20°C</b>
10%	User-determined value
20%	User-determined value
30%	User-determined value
40%	User-determined value
50%	User-determined value
60%	User-determined value

### 3.2. Preparation of a Discontinuous (Step) SPT Gradient

- Prepare a series of SPT solutions with decreasing densities (e.g., 1.30, 1.25, 1.20, 1.15, and 1.10 g/mL) using your calibration curve.
- Carefully layer the solutions into an ultracentrifuge tube, starting with the highest density solution at the bottom.
- Gently pipette each subsequent layer on top of the previous one to maintain sharp interfaces between the layers.
- The volume of each layer will depend on the size of the centrifuge tube and the desired resolution of separation.

### 3.3. Preparation of a Continuous SPT Gradient

- Prepare two SPT solutions: a "heavy" solution with the highest desired density and a "light" solution with the lowest desired density.
- Use a gradient maker to generate a linear gradient in the ultracentrifuge tube. The heavy solution is placed in the mixing chamber, and the light solution is in the reservoir.
- Alternatively, a continuous gradient can be formed by layering several small steps of decreasing density and then allowing them to diffuse into a continuous gradient by letting the tube stand for several hours at room temperature or 4°C.

### 3.4. Isopycnic Centrifugation

- **Sample Loading:** Carefully layer the particle suspension on top of the prepared SPT gradient. The volume of the sample should be kept small relative to the total gradient volume to ensure optimal separation.
- **Centrifugation:** Place the centrifuge tubes in the swinging-bucket rotor and centrifuge at high speed. The exact centrifugation speed and time will depend on the particle size and density and must be determined empirically. A starting point for many nanoparticles is 100,000 x g for 18-24 hours.
- **Fractionation:** After centrifugation, carefully remove the tube from the rotor. The separated particles will appear as distinct bands at their isopycnic points.
- **Fraction Collection:** Puncture the bottom of the tube with a needle and collect fractions drop-wise. Alternatively, fractions can be collected from the top by carefully pipetting.
- **Density Determination:** Measure the density of each fraction containing a particle band using a pycnometer or refractometer (if a refractive index to density correlation has been established). This density corresponds to the buoyant density of the particles in that band.
- **Particle Analysis:** Analyze the particles in each fraction using appropriate methods (e.g., spectrophotometry for concentration, dynamic light scattering for size, electron microscopy for morphology) to confirm the purity of the separated particles.

## Applications in Drug Development

### 4.1. Determination of Viral Vector Density (e.g., AAVs)

Isopycnic centrifugation is a gold-standard method for separating full, partially full, and empty viral capsids, which have different densities due to the presence or absence of the genetic payload.

Table 2: Typical Buoyant Densities of AAV Capsids in Iodixanol (as a reference)

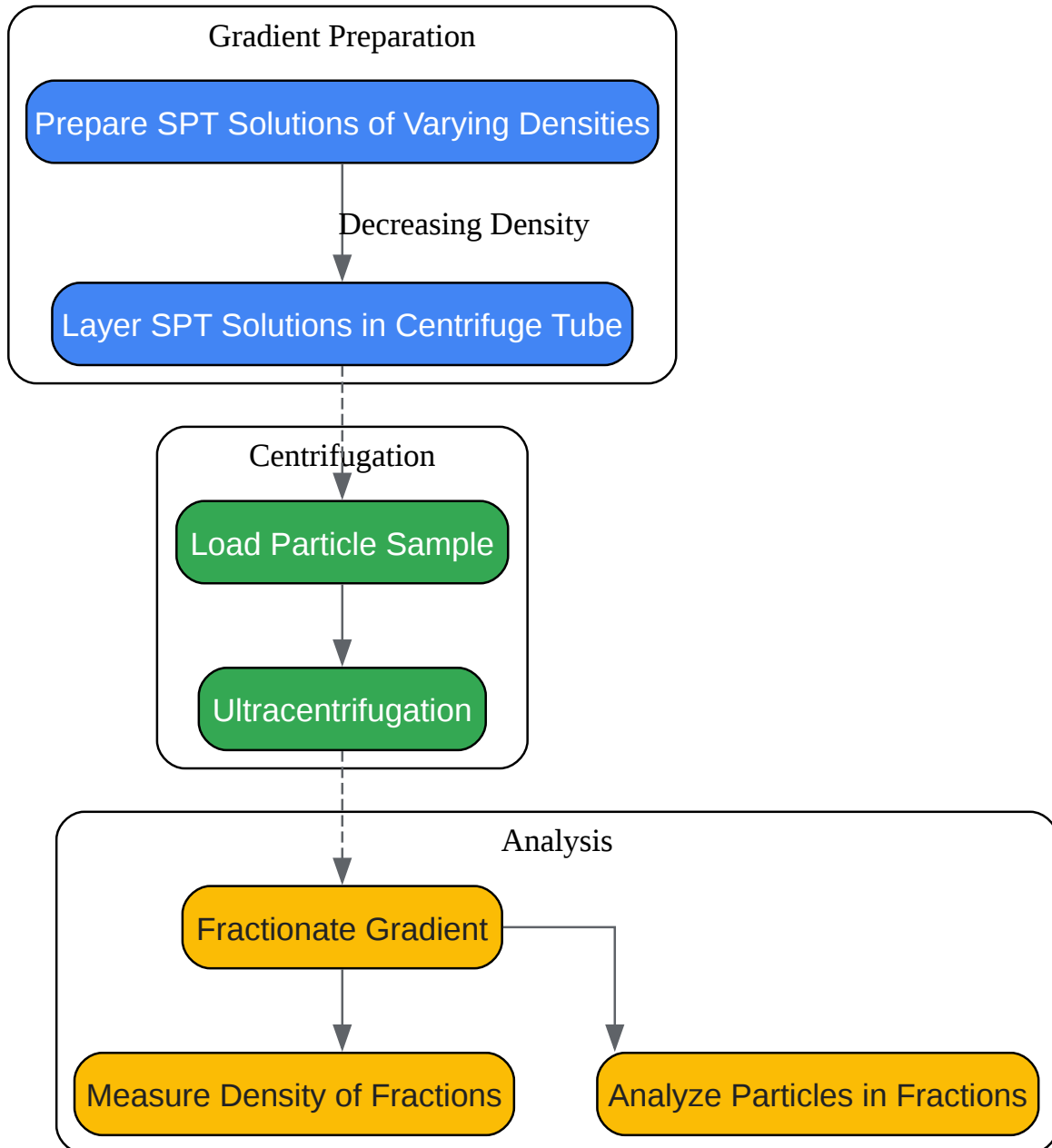
<b>AAV Capsid State</b>	<b>Approximate Buoyant Density (g/mL)</b>
Empty	~1.30
Intermediate	1.32 - 1.36
Full	~1.37 - 1.41

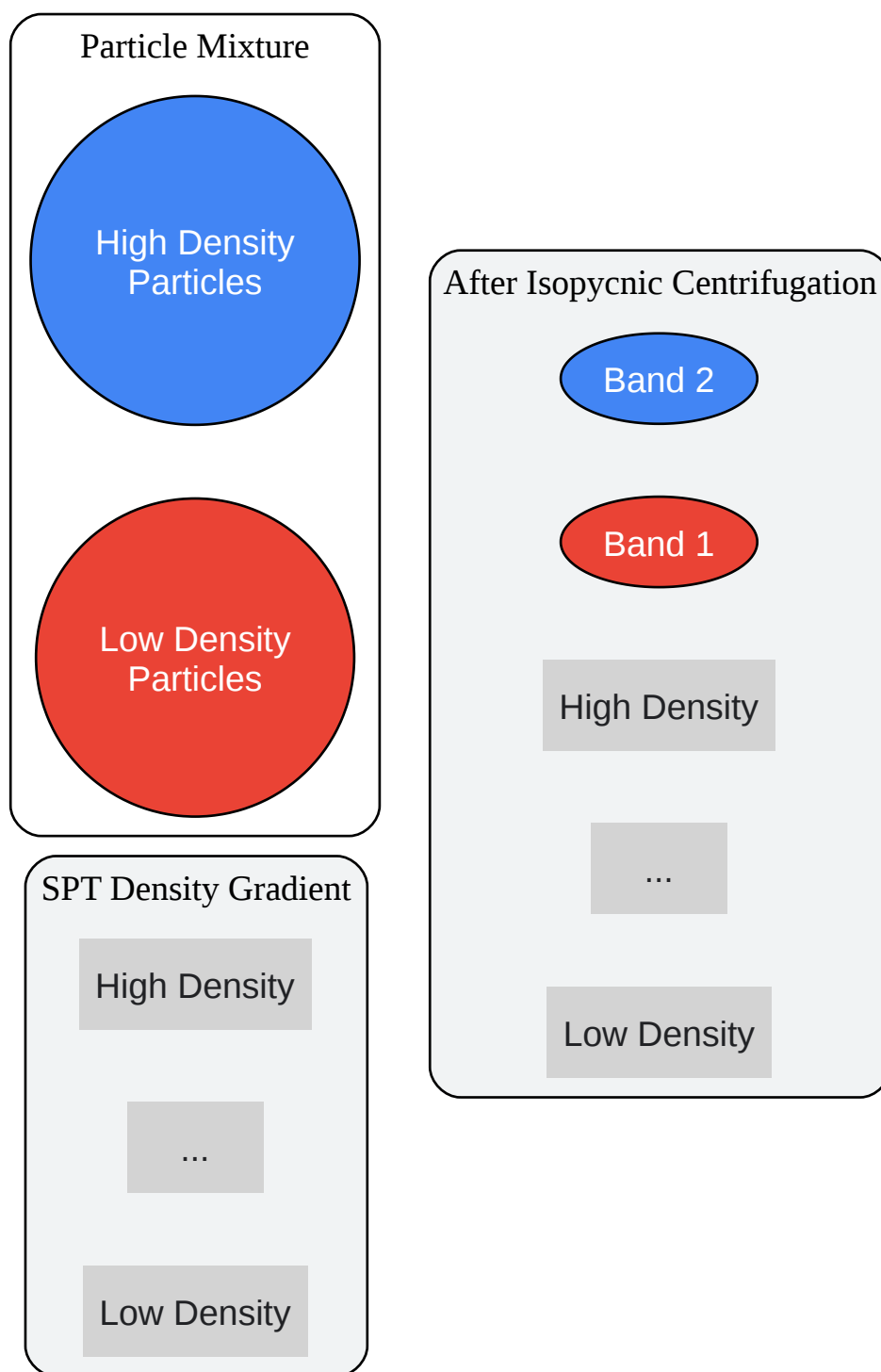
Note: Densities in SPT may vary slightly. It is recommended to determine these empirically.

#### 4.2. Characterization of Liposome and Lipid Nanoparticle (LNP) Density

The density of liposomes and LNPs can be influenced by their lipid composition and the encapsulation of therapeutic agents. SPT gradients can be used to assess the homogeneity of a preparation and to isolate subpopulations of different densities.

## Visualizations





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